Cas no 2200931-65-1 (3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine)

3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a structurally complex compound featuring a pyridine core linked to a piperidine moiety via a methoxy bridge, further functionalized with a 4-phenyloxane-4-carbonyl group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for targeting specific biological pathways. The presence of both aromatic and heterocyclic components enhances its binding versatility, while the carbonyl group offers a reactive site for further derivatization. Its well-defined synthetic route and purity make it suitable for research applications, including drug discovery and pharmacological studies, where precise molecular interactions are critical.
3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine structure
2200931-65-1 structure
Product Name:3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
CAS No:2200931-65-1
MF:C24H30N2O3
MW:394.506606578827
CID:5462249
Update Time:2025-05-20

3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
    • [4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
    • 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
    • InChI Key: JZTAYRMXRSPETK-UHFFFAOYSA-N
    • SMILES: O1CCC(C2C=CC=CC=2)(C(N2CCC(COC3C(C)=CC=CN=3)CC2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 520
  • XLogP3: 3.6
  • Topological Polar Surface Area: 51.7

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Additional information on 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Introduction to 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine (CAS No. 2200931-65-1)

3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine, identified by its CAS number 2200931-65-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine core, a piperidine moiety, and an oxygenated phenyl ring. The unique arrangement of these functional groups imparts distinct chemical properties that make it a promising candidate for further exploration in medicinal chemistry.

The structural composition of 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is meticulously designed to interact with biological targets in a highly specific manner. The presence of the pyridine ring, known for its ability to form hydrogen bonds and coordinate with metal ions, enhances its potential as a pharmacophore. Additionally, the piperidine ring contributes to the compound's solubility and bioavailability, which are critical factors in drug development. The oxygenated phenyl ring, specifically the 4-carbonyl group, introduces a polar moiety that can further modulate the compound's interactions with biological systems.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate neurotransmitter systems. 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine has emerged as a compound of interest due to its structural similarity to known bioactive molecules that influence central nervous system (CNS) function. Preliminary studies suggest that this compound may exhibit properties relevant to the treatment of neurological disorders, although further research is necessary to fully elucidate its pharmacological profile.

The synthesis of 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 4-carbonyl group into the phenyl ring necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule. These methodologies not only highlight the synthetic prowess required but also underscore the importance of innovative approaches in modern drug development.

One of the most compelling aspects of 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is its potential as a scaffold for structure-based drug design. By leveraging computational modeling and molecular docking techniques, researchers can predict how this compound might interact with specific protein targets. Such virtual screening approaches have accelerated the discovery process by allowing for rapid evaluation of thousands of compounds without the need for extensive wet chemistry experiments.

The pharmacokinetic properties of 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Initial pharmacokinetic studies indicate that this molecule exhibits favorable solubility and stability under physiological conditions, suggesting it may be suitable for oral administration. However, additional studies are needed to assess its metabolic pathways and potential interactions with cytochrome P450 enzymes.

In conclusion, 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yll]methoxy}pyridine (CAS No. 2200931-65-1) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activity. Its development underscores the ongoing efforts in medicinal chemistry to discover innovative therapeutic agents that address unmet medical needs. As research progresses, this compound will likely play a pivotal role in the development of new treatments for neurological disorders and other conditions where modulation of neurotransmitter systems is beneficial.

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